molecular formula C13H23NO2Si B8787946 2-Pyridinemethanol, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- CAS No. 150058-64-3

2-Pyridinemethanol, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-

Cat. No. B8787946
Key on ui cas rn: 150058-64-3
M. Wt: 253.41 g/mol
InChI Key: SUODSUFRTNERDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08633304B2

Procedure details

To a solution of 60% NaH (1.45 g, 35.9 mmol) in DMF (60 mL), which was stirred and cooled with ice, was added a solution of 2,6-pyridinedimethanol (5.00 g, 35.9 mmol) in DMF (30 mL), and stirred for 1 hour at a room temperature under Ar atmosphere. To the mixture was added a solution of tert-butyldimethylchlorosilane (6.54 g, 43.3 mmol) in DMF (40 mL), and stirred for additional 12 hours. TLC was used to confirm there was no starting material in the reaction mixture. Then, the mixture was subjected to extraction with EtOAc and 10% NaHCO3 aq. The organic layer was washed with sat. NaClaq., dried over anhydrous Na2SO4, and evaporated under reduced pressure to remove the solvent. The residue was purified by silica gel column chromatography (Hex:EtOAc=5:1) to give 2-[(tert-butyldimethylsilyloxy)methyl]-6-hydroxymethylpyridine (1) (4.46 g, 49%) as a colorless oil.
Name
Quantity
1.45 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
6.54 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[N:3]1[C:8]([CH2:9][OH:10])=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:11][OH:12].[C:13]([Si:17]([CH3:20])([CH3:19])Cl)([CH3:16])([CH3:15])[CH3:14]>CN(C=O)C>[Si:17]([O:12][CH2:11][C:4]1[CH:5]=[CH:6][CH:7]=[C:8]([CH2:9][OH:10])[N:3]=1)([C:13]([CH3:16])([CH3:15])[CH3:14])([CH3:20])[CH3:19] |f:0.1|

Inputs

Step One
Name
Quantity
1.45 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
N1=C(C=CC=C1CO)CO
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
6.54 g
Type
reactant
Smiles
C(C)(C)(C)[Si](Cl)(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hour at a room temperature under Ar atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled with ice
STIRRING
Type
STIRRING
Details
stirred for additional 12 hours
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
Then, the mixture was subjected to extraction with EtOAc and 10% NaHCO3 aq. The organic layer
WASH
Type
WASH
Details
was washed with sat. NaClaq
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
, dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (Hex:EtOAc=5:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCC1=NC(=CC=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 4.46 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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